Barasertib-HQPA

Description

Propriétés

IUPAC Name |

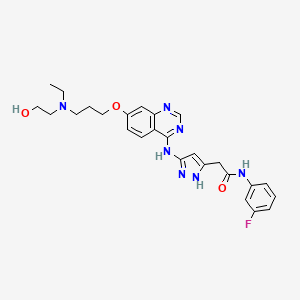

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZOGCMHVIGURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222584 | |

| Record name | AZD-1152HQPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722544-51-6 | |

| Record name | AZD-2811 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1152HQPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFOSBARASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Barasertib-HQPA: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Barasertib-HQPA (also known as AZD2811), the active metabolite of the prodrug Barasertib (AZD1152), is a highly potent and selective small molecule inhibitor of Aurora B kinase.[1][2] Aurora B is a key mitotic serine/threonine kinase that plays a critical role in orchestrating proper chromosome segregation and cytokinesis.[3] Its overexpression in various malignancies has rendered it an attractive therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Chromosomal Passenger Complex

This compound exerts its anti-cancer effects by directly targeting Aurora B kinase, a core component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, is essential for the correct attachment of microtubules to kinetochores, the activation of the spindle assembly checkpoint, and the successful completion of cytokinesis.

By competitively binding to the ATP-binding pocket of Aurora B, this compound inhibits its kinase activity.[4] This inhibition disrupts the phosphorylation of key downstream substrates, leading to a cascade of mitotic errors.

Signaling Pathway of this compound Action

The primary consequence of Aurora B inhibition by this compound is the suppression of histone H3 phosphorylation at Serine 10 (pHH3), a hallmark of Aurora B activity and a critical event for chromosome condensation during mitosis.[2][5] This disruption leads to defects in chromosome alignment and segregation.

References

The Conversion of Barasertib (AZD1152) to Barasertib-HQPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib, also known as AZD1152, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is administered as a phosphate prodrug, which undergoes rapid conversion to its active moiety, Barasertib-hydroxyquinazoline pyrazol anilide (Barasertib-HQPA), in plasma. This technical guide provides an in-depth overview of this critical conversion process, including the underlying mechanism, metabolic pathways, and pharmacokinetic profiles of both the prodrug and the active compound. Detailed experimental methodologies for the analysis of Barasertib and this compound are presented, alongside a summary of key quantitative data. Visual diagrams of the metabolic conversion, experimental workflows, and the affected signaling pathway are included to facilitate a comprehensive understanding of this important aspect of Barasertib's pharmacology.

Introduction

Barasertib (AZD1152) is a second-generation Aurora kinase inhibitor with high selectivity for Aurora B kinase, an enzyme frequently overexpressed in various human cancers.[1] Aurora B kinase plays a crucial role in chromosome segregation and cytokinesis, making it an attractive target for cancer therapy. Barasertib is designed as a water-soluble dihydrogen phosphate prodrug to enhance its pharmaceutical properties.[2] Following intravenous administration, Barasertib is rapidly and extensively converted to its active metabolite, this compound, through the action of plasma phosphatases.[1][3] This conversion is essential for its anti-cancer activity, as this compound is the pharmacologically active species that inhibits Aurora B kinase.[1] Understanding the dynamics of this conversion is paramount for optimizing dosing strategies and predicting therapeutic efficacy.

The Conversion Mechanism: From Prodrug to Active Inhibitor

The primary mechanism for the conversion of Barasertib to its active form, this compound, is enzymatic cleavage of the phosphate group. This reaction is mediated by phosphatases present in the blood serum.[3][4]

Enzymatic Reaction

The conversion is a hydrolysis reaction where a phosphate group is removed from the Barasertib molecule, yielding this compound and inorganic phosphate.

-

Substrate: Barasertib (AZD1152)

-

Product: this compound

-

Enzymes: Plasma phosphatases (e.g., alkaline phosphatase)

Caption: Metabolic conversion of Barasertib to this compound.

Metabolic Pathways of Barasertib

Following its conversion to this compound, the active metabolite undergoes further metabolism. The two primary metabolic pathways identified in humans are:

-

Cleavage of the phosphate group to form this compound, which is then subject to oxidation. [3][4]

-

Loss of the fluoroaniline moiety from this compound to form this compound desfluoroaniline, which is also followed by oxidation. [3][4]

Caption: Major metabolic pathways of Barasertib in humans.

Quantitative Analysis: Pharmacokinetics of Barasertib and this compound

Pharmacokinetic studies in patients with advanced solid tumors and acute myeloid leukemia have provided valuable quantitative data on the disposition of Barasertib and this compound.[3][5]

Plasma Concentration and Clearance

Following intravenous infusion, Barasertib is rapidly converted to this compound, with plasma concentrations of the active metabolite being approximately threefold higher than the prodrug during infusion.[3][6] Plasma concentrations of Barasertib decline rapidly after the end of infusion, becoming undetectable within 6 hours.[3][6] In contrast, this compound exhibits a triphasic decline, with a slow terminal elimination phase.[3][6]

| Parameter | Barasertib (AZD1152) | This compound | Reference(s) |

| Peak Plasma Concentration (Cmax) | Achieved by the first scheduled sample (24h from start of infusion) | Achieved by the first scheduled sample (24h from start of infusion) | [3] |

| Plasma Concentration Post-Infusion | Rapid decline, below limit of quantification by 6 hours | Triphasic decline, with low concentrations still detectable at Day 18 | [3] |

| Total Clearance (CL) | Not determinable due to rapid conversion | 31.4 L/h | |

| Terminal Elimination Half-life (t½) | Not determinable | 66.3 h | [3] |

Excretion

The majority of Barasertib and its metabolites are eliminated via the feces.[3][4]

| Route of Excretion | Mean Percentage of Recovered Radioactivity | Reference(s) |

| Feces | 51% | [4] |

| Urine | 27% | [4] |

Experimental Protocols

In Vitro Conversion Assay (General Methodology)

Caption: A generalized workflow for an in vitro Barasertib conversion assay.

Key Considerations:

-

Enzyme Source: Human plasma or a purified alkaline phosphatase.

-

Buffer Conditions: A buffer system that maintains a physiological pH (e.g., Tris-HCl, pH 7.4).

-

Temperature: 37°C to mimic physiological conditions.

-

Substrate Concentration: A range of concentrations should be tested to determine enzyme kinetics.

-

Reaction Quenching: Essential to stop the enzymatic reaction at specific time points. This can be achieved by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of Barasertib and this compound in biological matrices is typically performed using a validated LC-MS/MS method.[3]

Sample Preparation:

-

Plasma: Solid-phase extraction is commonly used to clean up the sample and concentrate the analytes.[3]

-

Urine: Simple dilution with an appropriate buffer is often sufficient.[3]

LC-MS/MS System and Parameters (General):

While specific validated parameters are proprietary, a typical LC-MS/MS method would include:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer for high selectivity and sensitivity.

-

Column: A reverse-phase C18 column is often suitable for separating compounds of this nature.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Barasertib and this compound are monitored.

Downstream Signaling Pathway Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the Aurora B kinase signaling pathway, which is crucial for proper cell division.

Caption: Inhibition of the Aurora B kinase signaling pathway by this compound.

Inhibition of Aurora B kinase by this compound leads to a cascade of cellular events, including:

-

Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B kinase is histone H3 at serine 10. Inhibition of this phosphorylation event disrupts chromosome condensation and segregation.[1]

-

Defective Cytokinesis: Aurora B is essential for the final stages of cell division. Its inhibition leads to failed cytokinesis, resulting in polyploid cells.

-

Cell Cycle Arrest and Apoptosis: The disruption of mitosis ultimately triggers cell cycle arrest and apoptosis in cancer cells.

Conclusion

The conversion of the prodrug Barasertib (AZD1152) to its active form, this compound, is a rapid and efficient process mediated by plasma phosphatases. This conversion is a prerequisite for the drug's therapeutic activity as a selective Aurora B kinase inhibitor. A thorough understanding of the pharmacokinetics of both the prodrug and the active metabolite, as well as the downstream cellular consequences of Aurora B inhibition, is crucial for the continued development and clinical application of this targeted cancer therapy. This guide provides a comprehensive overview of these key aspects, offering a valuable resource for researchers and clinicians in the field of oncology drug development.

References

- 1. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of Barasertib-HQPA on Cell Cycle Progression and Polyploidy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib-HQPA (also known as AZD1152-HQPA) is the active metabolite of the prodrug Barasertib (AZD1152). It is a highly potent and selective small molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Aurora B kinase is a member of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[3] Dysregulation of Aurora B is common in various malignancies, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression and the induction of polyploidy, summarizing key quantitative data and detailing relevant experimental protocols.

Mechanism of Action: Inhibition of Aurora B Kinase

This compound exerts its effects by selectively inhibiting the ATP-binding site of Aurora B kinase.[2] This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, which are critical for several mitotic events. A primary substrate of Aurora B is histone H3, and its phosphorylation at serine 10 is a hallmark of mitosis, essential for chromosome condensation.[3] this compound treatment leads to a significant reduction in histone H3 phosphorylation, confirming its on-target activity.[4] The inhibition of Aurora B disrupts the proper functioning of the chromosomal passenger complex, leading to defects in chromosome alignment at the metaphase plate, failure of the spindle assembly checkpoint, and ultimately, a failure of cytokinesis.[3]

Effect on Cell Cycle Progression

Treatment of cancer cells with this compound leads to a profound disruption of the cell cycle, characterized by an arrest in the G2/M phase.[5] This is a direct consequence of the inhibition of Aurora B's mitotic functions. Unable to properly align chromosomes and satisfy the spindle assembly checkpoint, cells are unable to progress into anaphase. However, instead of undergoing apoptosis in mitosis, many cells treated with this compound undergo a process known as mitotic slippage or catastrophe, where they exit mitosis without proper cell division.[6] This leads to the formation of a single cell with double the DNA content (4N).

Induction of Polyploidy

A hallmark of this compound activity is the induction of polyploidy, a state where cells possess more than two complete sets of chromosomes (>4N DNA content).[7] Following the initial failure of cytokinesis and the formation of a 4N cell, these cells can re-enter the S phase of the cell cycle and replicate their DNA again, a process known as endoreduplication.[5] This results in cells with 8N, 16N, and even higher DNA content. The propensity for apoptosis versus endoreduplication and polyploidy can be cell-type dependent and may be influenced by the p53 status of the cancer cells.[8] In some cases, p53 wild-type cells are more prone to apoptosis following mitotic defects, while p53-deficient cells are more likely to become polyploid.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability, cell cycle distribution, and polyploidy in various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL-60 | Acute Myeloid Leukemia | 3-40 | [4] |

| NB4 | Acute Myeloid Leukemia | 3-40 | [4] |

| MOLM13 | Acute Myeloid Leukemia | 12 | [4] |

| PALL-2 | Acute Lymphoblastic Leukemia | 5 | [4] |

| MV4-11 | Biphenotypic Leukemia | 8 | [4] |

| EOL-1 | Acute Eosinophilic Leukemia | 3-40 | [4] |

| K562 | Chronic Myeloid Leukemia | 3-40 | [4] |

| SCLC (sensitive lines) | Small Cell Lung Cancer | <50 | [7][9] |

| HCT116 | Colon Carcinoma | Not specified | [5] |

| MiaPaCa-2 | Pancreatic Carcinoma | Not specified | [5] |

Table 2: Effect of this compound on Cell Cycle Distribution and Polyploidy

| Cell Line | Concentration (nM) | Time (hours) | % Cells in G2/M (4N) | % Polyploid Cells (>4N) | Reference |

| MOLM13 | 10 | 24 | Increased | Increased | [4] |

| PALL-2 | 10 | 24 | Increased | Increased | [4] |

| SW620 (in vivo) | Not applicable | - | 2.4-fold increase | 2.3-fold increase | [2] |

| HCT116 | 30-300 | 24 | Accumulation | Increase to >8N | [5] |

| MiaPaCa-2 | 30 and 300 | 24 | Arrest | Not specified | [5] |

| SCLC Lines | 30 or 50 | 24 and 48 | Not specified | Increased | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on protocols described in the cited literature and may require optimization for specific cell lines and laboratory conditions.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., HL-60, MOLM13, SCLC cell lines) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.

Cell Viability Assay (MTS Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight (for adherent cells).

-

Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: After the treatment period, MTS reagent is added to each well according to the manufacturer's instructions, and the plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Cells are seeded and treated with this compound for the desired time points. Both adherent and suspension cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are resuspended in cold 70% ethanol and fixed overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence is measured to determine the DNA content of each cell.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of polyploid cells (>4N) are quantified using cell cycle analysis software.

Western Blotting for Histone H3 Phosphorylation

-

Protein Extraction: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for phospho-histone H3 (Ser10). A primary antibody for total histone H3 or a loading control like β-actin is used for normalization.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound action.

Experimental Workflow

Caption: Workflow for assessing this compound effects.

Conclusion

This compound is a potent and selective inhibitor of Aurora B kinase that effectively disrupts mitotic progression in cancer cells. Its primary mechanism of action leads to a G2/M cell cycle arrest and a failure of cytokinesis, resulting in the formation of polyploid cells. This induction of polyploidy is a key phenotypic outcome of Aurora B inhibition and can ultimately lead to cell death or senescence. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Aurora B kinase inhibitors. Further research is warranted to fully elucidate the downstream consequences of this compound-induced polyploidy and to identify biomarkers that can predict sensitivity to this class of therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Barasertib-HQPA: A Potent Aurora B Kinase Inhibator for Leukemia Therapy

An In-depth Technical Guide on its Anti-Tumor Activity

This technical guide provides a comprehensive overview of the anti-tumor activity of Barasertib-HQPA (also known as AZD1152-HQPA or AZD2811) in the context of leukemia. Barasertib is a prodrug that is rapidly converted in plasma to this compound, a highly potent and selective inhibitor of Aurora B kinase.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[4][5][6] Aurora B kinase, a key component of the chromosomal passenger complex, is essential for proper chromosome segregation and cytokinesis.[7] Its overexpression has been observed in various malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), making it a promising therapeutic target.[8] this compound has demonstrated significant anti-leukemic activity in preclinical and clinical studies by disrupting mitotic progression, leading to polyploidy and apoptosis in cancer cells.[9][10]

Mechanism of Action

This compound functions as a selective, ATP-competitive inhibitor of Aurora B kinase.[3] The primary mechanism of its anti-tumor effect stems from the inhibition of Aurora B's kinase activity, which disrupts its function in mitosis. This leads to a cascade of cellular events, including:

-

Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B kinase is Histone H3 at serine 10. This compound treatment leads to a significant reduction in the phosphorylation of Histone H3, a reliable biomarker of its activity.[9][11]

-

Induction of Polyploidy: By inhibiting Aurora B, the drug causes failures in chromosome alignment and cytokinesis, resulting in cells with more than the normal number of chromosome sets (polyploidy).[2][4][9]

-

Induction of Apoptosis: The accumulation of polyploid cells and mitotic catastrophe ultimately triggers programmed cell death (apoptosis).[9][11][12]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous studies across various leukemia cell lines. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Leukemia Type | Value | Reference |

| IC50 (Kinase Assay) | - | - | 0.37 nM | [5][13] |

| IC50 (Proliferation) | PALL-2 | ALL | ~5 nM | [11] |

| MOLM13 | AML | ~12 nM | [11] | |

| MV4-11 | Biphenotypic | ~8 nM | [11] | |

| HL-60, NB4 | AML | 3-40 nM | [5][11] | |

| EOL-1 | Eosinophilic Leukemia | 3-40 nM | [5][11] | |

| K562 | CML (Blast Crisis) | 3-40 nM | [5][11] | |

| IC50 (Clonogenic Growth) | MOLM13 | AML | 1 nM | [5][11] |

| MV4-11 | Biphenotypic | 2.8 nM | [5][11] |

Table 2: Cellular Effects of this compound in Leukemia Cell Lines

| Effect | Cell Line | Concentration | Time | Result | Reference |

| Inhibition of p-Histone H3 | MOLM13 | 10 nM | 24 hours | 43% to 25% reduction | [11] |

| MV4-11 | 10 nM | 24 hours | 52% to 19% reduction | [11] | |

| Primary AML Cells | 3 µM | 3 hours | Significant decrease | [5][11] | |

| Cell Number Reduction | Various Cell Lines | 10 nM | 48 hours | 28-65% reduction | [9] |

| Various Cell Lines | 100 nM | 48 hours | 65-78% reduction | [9] | |

| Viability Reduction | Various Cell Lines | 10 nM | 48 hours | 6-35% reduction | [9] |

| Various Cell Lines | 100 nM | 48 hours | 6-42% reduction | [9] | |

| Induction of >4n Cells | THP-1 | Not Specified | 96 hours | Increase to 80% | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the anti-tumor activity of this compound.

Cell Culture and Drug Treatment

Leukemia cell lines (e.g., MOLM13, MV4-11, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded at a specified density and exposed to various concentrations of this compound for the desired duration.

Cell Proliferation Assay (³H-Thymidine Uptake)

-

Seed leukemia cells in 96-well plates.

-

Treat cells with a range of this compound concentrations (e.g., 1-100 nM) for 48 hours.[11]

-

Pulse cells with ³H-thymidine for the final few hours of incubation.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value, the concentration of drug that inhibits cell proliferation by 50%.

Clonogenic Growth Assay

-

Treat leukemia cells (e.g., MOLM13, MV4-11) with various concentrations of this compound (e.g., 1-10 nM) for a specified period.[5][11]

-

Wash the cells to remove the drug.

-

Plate the cells in a semi-solid medium (e.g., methylcellulose).

-

Incubate for 7-14 days to allow for colony formation.

-

Stain and count the colonies.

-

Determine the IC50 for clonogenic growth inhibition.

Cell Cycle Analysis

-

Treat cells with this compound for various time points.

-

Harvest and fix the cells in ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify polyploid (>4n) cells.[9]

Apoptosis Assay (Annexin V Staining)

-

Treat leukemia cells with this compound.

-

Harvest the cells and wash with binding buffer.

-

Stain the cells with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide).

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.

Western Blotting for Phospho-Histone H3

-

Lyse this compound-treated and untreated cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated Histone H3 (Ser10).

-

Use a secondary antibody conjugated to an enzyme for detection.

-

Visualize the protein bands using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Aurora B signaling pathway and its inhibition by this compound.

Caption: General experimental workflow for assessing this compound activity.

Conclusion

This compound is a potent and selective inhibitor of Aurora B kinase with significant anti-tumor activity against various types of leukemia. Its mechanism of action, centered on the disruption of mitosis, leads to polyploidy and apoptosis in cancer cells. The quantitative data from in vitro studies consistently demonstrate its efficacy at nanomolar concentrations. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in leukemia and other malignancies. Further research, including in vivo studies and clinical trials, will continue to define its role in cancer therapy.[3][14]

References

- 1. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ashpublications.org [ashpublications.org]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Barasertib-HQPA on Histone H3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib-HQPA, the active metabolite of the prodrug Barasertib (AZD1152), is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on its profound impact on the phosphorylation of histone H3. We will delve into the quantitative data demonstrating its inhibitory effects, provide detailed experimental protocols for assessing its activity, and visualize the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology and cell biology, as well as professionals involved in the development of novel anti-cancer therapeutics.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of cell division. Aurora B is a chromosomal passenger protein that is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. A critical function of Aurora B is the phosphorylation of histone H3 at serine 10 (H3S10ph) and serine 28 (H3S28ph), modifications that are crucial for the recruitment of condensin complex and subsequent chromosome compaction during mitosis.[1][2]

Dysregulation of Aurora B kinase activity is a common feature in many human cancers, leading to genomic instability and aneuploidy, hallmarks of tumorigenesis. Consequently, Aurora B has emerged as a promising therapeutic target for cancer treatment. This compound is a second-generation, highly selective ATP-competitive inhibitor of Aurora B kinase.[3] This document will explore the molecular and cellular consequences of Aurora B inhibition by this compound, with a primary focus on its effect on histone H3 phosphorylation.

Mechanism of Action of this compound

Barasertib is a phosphate prodrug that is rapidly converted in plasma to its active form, this compound (hydroxyquinazoline pyrazol anilide).[4][5] this compound exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of Aurora B.[4][6] This inhibition leads to a cascade of mitotic disruptions, ultimately resulting in cell cycle arrest, polyploidy, and apoptosis in cancer cells.[7][8] A primary and direct consequence of Aurora B inhibition by this compound is the suppression of histone H3 phosphorylation.[9]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been extensively characterized in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity against Aurora kinases and its impact on histone H3 phosphorylation and cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Selectivity (fold) vs. Aurora A | Reference(s) |

| Aurora B | 0.37 | 0.36 | ~3700 | [4][7] |

| Aurora A | 1369 | 1369 | - | [4] |

Table 2: Cellular Effects of this compound on Histone H3 Phosphorylation and Proliferation

| Cell Line | Assay | Concentration (nM) | Effect | Reference(s) |

| MOLM13 (AML) | Flow Cytometry | 10 | 42% reduction in p-Histone H3 (Ser10) positive cells after 24h | [9] |

| MV4-11 (AML) | Flow Cytometry | 10 | 63% reduction in p-Histone H3 (Ser10) positive cells after 24h | [9] |

| Freshly isolated leukemia cells | Flow Cytometry | 3 | Significant decrease in p-Histone H3 positive cells after 3h | [9] |

| Various Leukemia Cell Lines | Proliferation Assay | - | IC50 values ranging from 3 to 40 nM | [8] |

| Human Colon, Lung, and Hematologic Tumor Xenografts | In vivo | 10-150 mg/kg/day | 55% to ≥100% tumor growth inhibition | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams have been generated using the DOT language.

Caption: Aurora B Kinase Signaling and Inhibition by this compound.

Caption: Western Blot Workflow for p-Histone H3 Detection.

Caption: Flow Cytometry Workflow for p-Histone H3 Analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on histone H3 phosphorylation.

Western Blotting for Phospho-Histone H3 (Ser10)

This protocol is adapted from standard histone protein western blotting procedures.

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.

-

Protein Extraction: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

-

Membrane Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) (e.g., from Cell Signaling Technology) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 9.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A loading control, such as total histone H3 or β-actin, should also be probed on the same membrane.

Flow Cytometry for Phospho-Histone H3 (Ser10)

This protocol is based on the methodology described by Yang et al. (2007) for analyzing histone H3 phosphorylation in leukemia cells.[9]

-

Cell Culture and Treatment: Culture leukemia cells in suspension and treat with this compound or vehicle control for the desired time.

-

Cell Fixation: Harvest the cells by centrifugation and wash with PBS. Resuspend the cell pellet in 100 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Permeabilization and Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 1 mL of permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate on ice for 15 minutes.

-

Centrifuge and wash once with PBS containing 1% BSA.

-

Resuspend the pellet in 100 µL of PBS with 1% BSA containing a primary antibody against phospho-histone H3 (Ser10) (e.g., FITC-conjugated or a purified primary antibody). Incubate for 1-2 hours at room temperature in the dark.

-

If using an unconjugated primary antibody, wash the cells once with PBS containing 1% BSA and then resuspend in 100 µL of PBS with 1% BSA containing a fluorophore-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature in the dark.

-

-

DNA Staining: Wash the cells once with PBS. Resuspend the cells in a solution containing a DNA staining dye (e.g., propidium iodide) and RNase A.

-

Analysis: Analyze the cells on a flow cytometer. Gate on the cell population based on forward and side scatter and measure the fluorescence intensity of the phospho-histone H3 stain and the DNA content.

In Vitro Aurora B Kinase Assay

This is a generalized protocol for an in vitro kinase assay to determine the IC50 of this compound for Aurora B.

-

Reagents and Buffers:

-

Recombinant active Aurora B kinase.

-

Histone H3 peptide substrate.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).

-

ATP solution (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive assays).

-

This compound at various concentrations.

-

Stop solution (e.g., phosphoric acid for radioactive assays or a solution to stop the reaction for non-radioactive methods).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the kinase buffer, Aurora B kinase, and the histone H3 substrate.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Detection of Phosphorylation:

-

Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based assay.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and highly selective inhibitor of Aurora B kinase that effectively suppresses the phosphorylation of histone H3. This targeted inhibition disrupts critical mitotic processes, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis in cancer cells. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other Aurora B inhibitors. The continued exploration of the molecular mechanisms underlying the effects of this class of drugs will be crucial for the development of more effective and personalized cancer therapies.

References

- 1. flowcytometry-embl.de [flowcytometry-embl.de]

- 2. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Detection of Histone H3 Phosphorylation in Cultured Cells and Tissue Sections by Immunostaining | Springer Nature Experiments [experiments.springernature.com]

- 7. Phosphorylation of Histone H3 (PH3) Antibody Staining [bio-protocol.org]

- 8. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 9. researchgate.net [researchgate.net]

Barasertib-HQPA: A Selective Aurora B Kinase Inhibitor for the Treatment of Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Barasertib-HQPA (AZD2811), the active metabolite of the prodrug Barasertib (AZD1152), is a potent and highly selective small molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Overexpression of Aurora B kinase is a common feature in various malignancies and is often associated with poor prognosis, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical evaluation of this compound as a potential therapeutic agent for solid tumors. Detailed experimental methodologies for key assays are also presented to facilitate further research and development in this area.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of cell division.[3] Aurora B is a component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[4] Its inhibition leads to defects in mitosis, resulting in polyploidy and subsequent apoptosis, a process known as mitotic catastrophe.[5] This selective targeting of a critical process in rapidly dividing cancer cells makes Aurora B inhibitors like this compound promising anti-cancer agents.[4]

Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, this compound.[1] This conversion allows for intravenous administration and subsequent systemic activity. A novel nanoparticle formulation of AZD2811 has also been developed to offer a slow-release mechanism, potentially improving the therapeutic index.[6][7]

Mechanism of Action

This compound is a highly potent and selective inhibitor of Aurora B kinase.[1] Its primary mechanism of action involves the disruption of critical mitotic events regulated by Aurora B.

-

Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B is histone H3 at serine 10. Phosphorylation of this residue is essential for chromosome condensation during mitosis. This compound treatment leads to a transient suppression of histone H3 phosphorylation.[1]

-

Disruption of Mitosis: By inhibiting Aurora B, this compound causes chromosome misalignment on the mitotic spindle and prevents proper cell division.[1]

-

Induction of Polyploidy and Apoptosis: The failure of cytokinesis due to Aurora B inhibition results in cells with an abnormal DNA content (polyploidy), specifically an accumulation of cells with 4N and >4N DNA content.[1] This aberrant mitotic state triggers apoptosis, leading to cancer cell death.[1]

dot

Caption: Mechanism of Action of this compound.

Preclinical Data

The anti-tumor activity of this compound has been demonstrated in a range of preclinical models, including various solid tumor cell lines and xenografts.

In Vitro Potency and Selectivity

This compound is a highly selective inhibitor of Aurora B over Aurora A, which is a key attribute for minimizing off-target effects.

| Parameter | Value | Reference |

| Aurora B (Ki) | 0.36 nmol/L | [1] |

| Aurora A (Ki) | 1,369 nmol/L | [1] |

| Aurora B (IC50) | 0.37 nM (cell-free assay) | [8][9] |

| Aurora A (IC50) | 1368 nM | [10] |

Table 1: In Vitro Potency and Selectivity of this compound.

In Vitro Efficacy in Solid Tumor Cell Lines

This compound has shown potent anti-proliferative effects in various solid tumor cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| SCLC (sensitive lines) | Small Cell Lung Cancer | <50 nM | [2] |

| U87-MG (p53 wild-type) | Glioblastoma | ~25 nM | [11] |

| U87-MG (p53 deficient) | Glioblastoma | ~50 nM | [11] |

Table 2: In Vitro Efficacy of this compound in Solid Tumor Cell Lines.

In small cell lung cancer (SCLC) cell lines, sensitivity to this compound has been correlated with cMYC amplification and gene expression.[2]

In Vivo Efficacy in Solid Tumor Xenograft Models

The anti-tumor efficacy of Barasertib has been evaluated in several solid tumor xenograft models in immunodeficient mice.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| Human Colon, Lung | Colon, Lung | Not specified | 55% to ≥100% | [1] |

| SW620 | Colorectal | 150 mg/kg/day (s.c. infusion) | 79% | [12][13] |

| HCT116 | Colorectal | 150 mg/kg/day (s.c. infusion) | 60% | [12][13] |

| Colo205 | Colorectal | 150 mg/kg/day (s.c. infusion) | 81% | [12][13] |

| H841 | Small Cell Lung Cancer | 50 or 100 mg/kg/day (10 days) | Significant growth inhibition | [2] |

Table 3: In Vivo Efficacy of Barasertib in Solid Tumor Xenograft Models.

Pharmacodynamic studies in colorectal SW620 tumor-bearing rats treated with Barasertib revealed a transient suppression of histone H3 phosphorylation, followed by an accumulation of cells with 4N DNA content (2.4-fold higher than controls) and an increase in polyploid cells with >4N DNA content (2.3-fold higher than controls).[1] Histological analysis confirmed aberrant cell division and increased apoptosis in treated tumors.[1]

dot

Caption: General Workflow for a Xenograft Efficacy Study.

Clinical Data in Advanced Solid Tumors

Barasertib and its nanoparticle formulation (AZD2811) have been evaluated in Phase I clinical trials in patients with advanced solid tumors.

Phase I Study of Barasertib (AZD1152)

A Phase I trial in 35 patients with advanced solid malignancies evaluated two dosing regimens.[14]

| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity (DLT) |

| 48-hour continuous infusion (every 14 days of a 28-day cycle) | 150 mg | Neutropenia |

| Two 2-hour infusions on consecutive days (every 14 days of a 28-day cycle) | 220 mg (110 mg/day) | Neutropenia |

Table 4: Phase I Dose-Escalation Study of Barasertib in Advanced Solid Tumors.[14]

In this study, no objective tumor responses were observed, although stable disease was achieved in 23% of patients.[14] The most common Grade ≥3 adverse event was neutropenia, occurring in 34% of patients.[14] Other adverse events were primarily hematologic or gastrointestinal and of mild to moderate intensity.[14]

Phase I Study of AZD2811 Nanoparticle

A Phase I dose-escalation study of the nanoparticle formulation of AZD2811 was conducted in 51 patients with advanced solid tumors.[15]

| Dosing Schedule | Recommended Phase 2 Dose (RP2D) | Dose-Limiting Toxicities (DLTs) |

| Day 1 of a 21-day cycle (with G-CSF support) | 500 mg | Grade 4 neutropenia, Grade 3 stomatitis, Grade 3 febrile neutropenia, Grade 3 fatigue |

Table 5: Phase I Dose-Escalation Study of AZD2811 Nanoparticle in Advanced Solid Tumors.[15]

The most common treatment-related adverse events were fatigue at lower doses (≤200 mg/cycle) and neutropenia at higher doses (≥400 mg/cycle).[15] In this study, one patient with prostate cancer had a confirmed partial response, and 45.1% of patients had stable disease.[15] The nanoparticle formulation demonstrated a sustained drug exposure for several days post-dose.[15]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the preclinical evaluation of agents like this compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.[1][16]

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells relative to the vehicle control against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][14]

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 48-72 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

-

Add 400 µL of 1X Binding Buffer to each tube.[3]

-

-

Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[17]

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation:

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 0.5 mL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[17]

-

Incubate on ice for at least 30 minutes or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the PI signal.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and polyploid (>4N) populations.

dot

Caption: Workflow for Cell Cycle Analysis.

Western Blotting for Phospho-Histone H3

This technique is used to detect the phosphorylation status of Histone H3, a direct target of Aurora B kinase.[15]

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip and re-probe for total histone H3 as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phospho-histone H3 signal to the total histone H3 signal.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[5][19]

-

Cell Preparation: Culture the desired cancer cell line (e.g., SW620 colorectal cancer cells) and harvest when they are in the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel, at a concentration of 5-10 x 10^6 cells per 100-200 µL.

-

Animal Model: Use 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (width)² x length / 2).

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer Barasertib via the desired route (e.g., intravenous, subcutaneous infusion) according to the planned dosing schedule. The control group receives the vehicle.

-

Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and the general health of the mice (e.g., body weight, signs of distress) throughout the study.

-

Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for phospho-histone H3).

Conclusion

This compound is a potent and selective Aurora B kinase inhibitor with a clear mechanism of action that leads to mitotic catastrophe in cancer cells. Preclinical studies have demonstrated its efficacy in various solid tumor models, particularly those with cMYC amplification. Phase I clinical trials have established the safety profile and recommended dosing for both the conventional and nanoparticle formulations in patients with advanced solid tumors, showing modest clinical activity. The on-target effect of neutropenia serves as a pharmacodynamic biomarker. Further clinical investigation, potentially in combination with other anti-cancer agents and with a focus on patient selection based on biomarkers like cMYC status, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors. The detailed experimental protocols provided in this guide offer a foundation for continued research in this promising area of oncology drug development.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. Annexin V Staining Protocol [bdbiosciences.com]

- 3. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 4. promega.com [promega.com]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. biocare.net [biocare.net]

- 8. Cell Counting & Health Analysis [sigmaaldrich.com]

- 9. promega.com [promega.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Immunostaining analysis of tissue cultured cells and tissue sections using phospho-Histone H3 (Serine 10) antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone western blot protocol | Abcam [abcam.com]

- 16. ch.promega.com [ch.promega.com]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. LLC cells tumor xenograft model [protocols.io]

Methodological & Application

Application Notes and Protocols for Barasertib-HQPA in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib, also known as AZD1152-HQPA or AZD2811, is a potent and highly selective, ATP-competitive inhibitor of Aurora B kinase.[1][2][3] It is the active metabolite of the prodrug AZD1152, which is rapidly converted to Barasertib-HQPA in plasma.[4][5] Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in regulating multiple mitotic events, including chromosome condensation, proper kinetochore-microtubule attachment, and cytokinesis.[6][7][8] Dysregulation and overexpression of Aurora B are common in various human cancers, making it a compelling target for cancer therapy.[6][8]

In in vitro settings, this compound has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines.[9] Its mechanism of action involves the inhibition of Aurora B kinase activity, leading to a cascade of cellular events that ultimately result in mitotic catastrophe, polyploidy, G2/M cell cycle arrest, and apoptosis.[2][4][10][11] These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of Aurora B. This inhibition disrupts the phosphorylation of key substrates essential for mitotic progression. A primary downstream effect is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation during mitosis.[12] The disruption of this and other phosphorylation events by Aurora B leads to improper chromosome alignment and segregation, triggering the spindle assembly checkpoint and ultimately causing cells to exit mitosis abnormally, often resulting in the formation of polyploid cells and subsequent apoptotic cell death.[4][12]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Reference |

| NCI-H82 | Small Cell Lung Cancer | 1 | 72 | [2] |

| SK-N-BE(2) | Neuroblastoma | 1 | 72 | [2] |

| LNCaP | Prostate Cancer | 25 | 48 | [1] |

| SCLC Lines (Sensitive) | Small Cell Lung Cancer | < 50 | 120 | [13][14] |

| Breast Cancer Lines | Breast Cancer | 8 - 125 | Not Specified | [9] |

| Glioblastoma (Primary) | Glioblastoma | 14 - 75 | 72 | [10] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound, for example, 10 mM in DMSO. The solubility in DMSO is greater than 10 mM.[15]

-

Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[15]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months.[15]

General Experimental Workflow

Caption: General workflow for in vitro cell culture experiments.

Cell Viability Assay (e.g., MTS or MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range could be from 0.1 nM to 1 µM. Include a DMSO vehicle control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plates for a specified period, typically 48 to 120 hours, depending on the cell line's doubling time.[1][13][14]

-

At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

Objective: To assess the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-500 nM for LNCaP cells) for 48 hours.[1]

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 to 72 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the >4N DNA content is indicative of polyploidy.[4]

Logical Relationship Diagram

Caption: Logical flow from drug action to cellular outcome.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

Application Notes and Protocols: Determining the IC50 Value of Barasertib-HQPA in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib-HQPA (AZD2811), the active metabolite of the prodrug Barasertib (AZD1152), is a highly potent and selective inhibitor of Aurora B kinase.[1][2] Aurora B kinase is a critical regulator of several mitotic processes, including chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[3] Its overexpression is common in various malignancies, making it a compelling target for cancer therapy. Inhibition of Aurora B kinase by this compound leads to defects in chromosome segregation, resulting in polyploidy and subsequent apoptosis in cancer cells.[4][5]

These application notes provide a summary of the half-maximal inhibitory concentration (IC50) values of this compound in a range of cancer cell lines. Furthermore, detailed protocols for commonly used cell viability assays, namely the MTT and CellTiter-Glo® assays, are provided to enable researchers to determine the IC50 of this compound in their specific cell lines of interest.

Data Presentation: IC50 Values of this compound

The following table summarizes the reported IC50 values of this compound in various cancer cell lines. These values highlight the potent anti-proliferative activity of the compound across different cancer types.

| Cancer Type | Cell Line | IC50 (nM) | Assay Type | Reference |

| Leukemia | ||||

| Acute Myeloid Leukemia (AML) | MOLM13 | 1 | Clonogenic Assay | [6] |

| Acute Myeloid Leukemia (AML) | MV4-11 | 2.8 | Clonogenic Assay | [6] |

| Various Hematopoietic Malignancies | HL-60, NB4, PALL-2, EOL-1, K562, etc. | 3 - 40 | Proliferation Assay | [7][8] |

| Breast Cancer | ||||

| Breast Ductal Carcinoma | BT474 | 8 | Growth Inhibition Assay | [9] |

| Breast Adenocarcinoma | MDA-MB-468 | 14 | Growth Inhibition Assay | [9] |

| Breast Adenocarcinoma | MDA-MB-231 | 105 | Growth Inhibition Assay | [9] |

| Small Cell Lung Cancer (SCLC) | ||||

| Sensitive SCLC cell lines | Multiple | < 50 | MTS Assay | [10] |

| Diffuse Large B-cell Lymphoma (DLBCL) | ||||

| Sensitive DLBCL cell lines | Multiple | < 10 | alamarBlue Assay | [11] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Dilute the cell suspension to the desired concentration in complete culture medium. The optimal cell number per well should be determined for each cell line but typically ranges from 5,000 to 10,000 cells/well.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to use a range of concentrations (e.g., 0.1 nM to 1 µM) to generate a dose-response curve.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

-

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Seeding:

-

Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence readings.

-

-

Drug Treatment:

-

Follow the same drug treatment procedure as described in the MTT assay protocol.

-

-

Assay Procedure:

-

After the desired drug incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

-